molecular formula C8H12N2O B15055406 2,3,4,8,9,9a-Hexahydro-1H-pyrido[1,2-a]pyrazin-1-one

2,3,4,8,9,9a-Hexahydro-1H-pyrido[1,2-a]pyrazin-1-one

Cat. No.: B15055406
M. Wt: 152.19 g/mol
InChI Key: XKMHZZXHJCGVEZ-UHFFFAOYSA-N
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Description

2,3,4,8,9,9a-Hexahydro-1H-pyrido[1,2-a]pyrazin-1-one is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrazines. This compound is characterized by a fused bicyclic structure, which imparts unique chemical and physical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,8,9,9a-Hexahydro-1H-pyrido[1,2-a]pyrazin-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of pyrrole with acyl (bromo)acetylenes in the presence of solid alumina at room temperature can yield 2-(acylethynyl)pyrroles. Subsequent addition of propargylamine to these acetylenes, followed by intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), results in the formation of the desired pyrido[1,2-a]pyrazine derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that minimize the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2,3,4,8,9,9a-Hexahydro-1H-pyrido[1,2-a]pyrazin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrido[1,2-a]pyrazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce hydrogenated derivatives

Scientific Research Applications

2,3,4,8,9,9a-Hexahydro-1H-pyrido[1,2-a]pyrazin-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3,4,8,9,9a-Hexahydro-1H-pyrido[1,2-a]pyrazin-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied. Molecular dynamics experiments and binding studies are often conducted to elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,6,7,8-Hexahydro-1H-pyrido[1,2-a]pyrimidine
  • 6,6a,7,8,9,10-Hexahydro-5H-pyrazino[2,3-e]pyrido

Uniqueness

Compared to similar compounds, 2,3,4,8,9,9a-Hexahydro-1H-pyrido[1,2-a]pyrazin-1-one exhibits unique structural features and reactivity.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2,3,4,8,9,9a-hexahydropyrido[1,2-a]pyrazin-1-one

InChI

InChI=1S/C8H12N2O/c11-8-7-3-1-2-5-10(7)6-4-9-8/h2,5,7H,1,3-4,6H2,(H,9,11)

InChI Key

XKMHZZXHJCGVEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)NCCN2C=C1

Origin of Product

United States

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